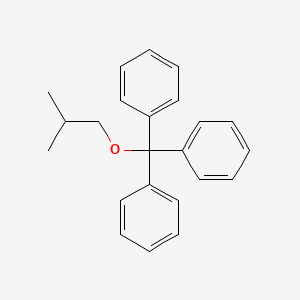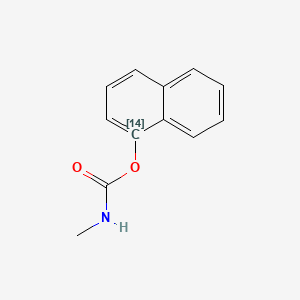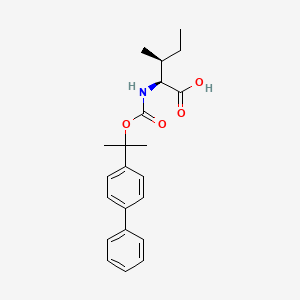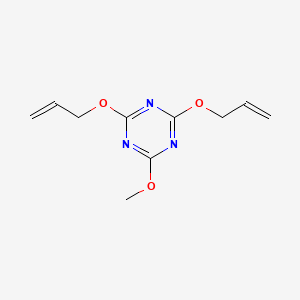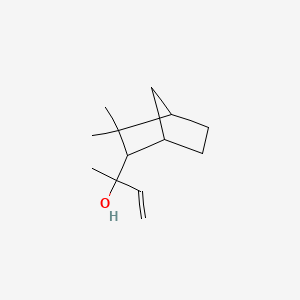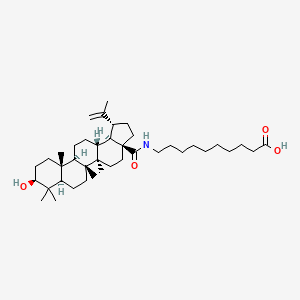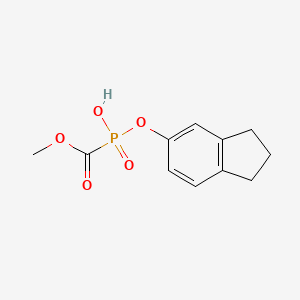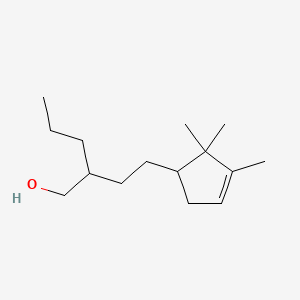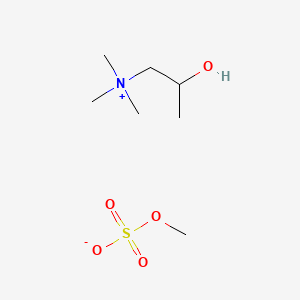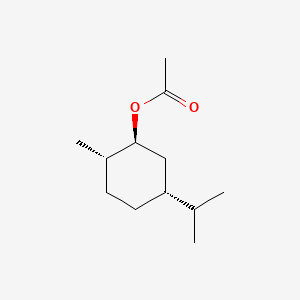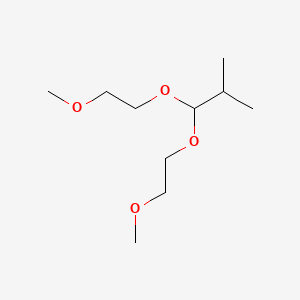
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-: is an industrial solvent known for its high solvent power and eco-friendly properties. It is commonly used in paints, inks, and cleaners as a safer alternative to harsher solvents like NMP or methylene chloride. The compound has a molecular formula of C7H16O4 and a molecular weight of 164.2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- involves the reaction between alcohols and aldehydes . The process is optimized for large-scale production, ensuring consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is widely used as a solvent in various chemical reactions due to its high solvency and low toxicity. It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biomolecules. Its eco-friendly nature makes it suitable for applications where minimizing environmental impact is crucial.
Medicine: The compound’s low toxicity and high solvency make it an ideal solvent for pharmaceutical formulations. It is used in the preparation of drug solutions and suspensions.
Industry: 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- is extensively used in the production of paints, inks, and cleaners. Its ability to dissolve a wide range of substances makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- exerts its effects involves its interaction with molecular targets through solvation. The compound’s high solvency allows it to dissolve various substances, facilitating chemical reactions and processes. The specific pathways and molecular targets depend on the application and the substances involved.
Comparación Con Compuestos Similares
- 1-methoxy-2-(2-methoxyethoxymethoxy)ethane
- 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-
Comparison: Compared to similar compounds, 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- stands out due to its eco-friendly properties and high solvent power . While other compounds may offer similar solvency, they often come with higher toxicity or environmental impact. This makes 2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- a preferred choice in applications where safety and environmental considerations are paramount.
Propiedades
Número CAS |
71808-59-8 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1,1-bis(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
UUDNWMYGHGPMKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




